1-[(4-Chlorophenyl)methyl]-2-[(4-chlorophenyl)methylsulfonyl]benzimidazole
Overview
Description
1-[(4-Chlorophenyl)methyl]-2-[(4-chlorophenyl)methylsulfonyl]benzimidazole is a synthetic organic compound belonging to the benzimidazole class. This compound is characterized by the presence of two 4-chlorophenyl groups attached to a benzimidazole core, one through a methyl linkage and the other through a methylsulfonyl linkage. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)methyl]-2-[(4-chlorophenyl)methylsulfonyl]benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 4-chlorobenzylsulfonyl chloride as the primary starting materials.
Formation of Benzimidazole Core: The benzimidazole core is formed by reacting o-phenylenediamine with 4-chlorobenzyl chloride under acidic conditions.
Sulfonylation: The resulting benzimidazole derivative is then subjected to sulfonylation using 4-chlorobenzylsulfonyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized for maximum yield.
Purification and Quality Control: The product is purified using industrial-scale purification techniques, and quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)methyl]-2-[(4-chlorophenyl)methylsulfonyl]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
1-[(4-Chlorophenyl)methyl]-2-[(4-chlorophenyl)methylsulfonyl]benzimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-2-[(4-chlorophenyl)methylsulfonyl]benzimidazole involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Disrupt Cellular Processes: Interfere with cellular processes such as DNA replication and protein synthesis.
Induce Apoptosis: Trigger programmed cell death (apoptosis) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
1-[(4-Chlorophenyl)methyl]-2-[(4-chlorophenyl)methylsulfonyl]benzimidazole can be compared with other similar compounds, such as:
Benzimidazole: The parent compound with a simpler structure and diverse biological activities.
4-Chlorobenzylsulfonylbenzimidazole: A derivative with similar sulfonyl linkage but different substitution pattern.
4-Chlorobenzylbenzimidazole: A derivative with a single 4-chlorobenzyl group.
Uniqueness
The uniqueness of this compound lies in its dual 4-chlorophenyl groups and the combination of methyl and methylsulfonyl linkages, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-[(4-chlorophenyl)methylsulfonyl]benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O2S/c22-17-9-5-15(6-10-17)13-25-20-4-2-1-3-19(20)24-21(25)28(26,27)14-16-7-11-18(23)12-8-16/h1-12H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMMSPQCGUVSJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)S(=O)(=O)CC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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